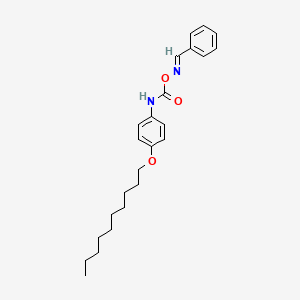
benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime is a synthetic organic compound with the molecular formula C24H32N2O3. . This compound is characterized by the presence of a benzaldehyde group, a decyloxy substituent, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime typically involves multiple steps:
Formation of 4-(decyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Oxime Formation: The aldehyde group of 4-(decyloxy)benzaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Carbamoylation: The final step involves the reaction of the oxime with an isocyanate to form the carbamoyl oxime derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The oxime group can undergo oxidation to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime has been studied for its potential as a FAAH inhibitor, which is significant in the context of pain management and anti-inflammatory therapies . FAAH inhibitors are known to increase the levels of endocannabinoids, which play a role in modulating pain and inflammation. Additionally, this compound may have applications in the development of new analgesics and anti-inflammatory drugs .
Mechanism of Action
The primary mechanism of action of Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime involves the inhibition of FAAH. FAAH is an enzyme responsible for the degradation of bioactive fatty acid amides such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, thereby enhancing its signaling functions and providing analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
4-(Decyloxy)benzaldehyde: Shares the decyloxy substituent but lacks the oxime and carbamoyl groups.
Benzaldehyde oxime: Contains the oxime group but lacks the decyloxy and carbamoyl groups.
N-(4-decyloxyphenyl)carbamoyl oxime: Similar structure but with variations in the substituents.
Uniqueness: Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime is unique due to its combined structural features, which contribute to its specific inhibitory activity against FAAH. This combination of functional groups is not commonly found in other FAAH inhibitors, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(E)-benzylideneamino] N-(4-decoxyphenyl)carbamate |
InChI |
InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-12-19-28-23-17-15-22(16-18-23)26-24(27)29-25-20-21-13-10-9-11-14-21/h9-11,13-18,20H,2-8,12,19H2,1H3,(H,26,27)/b25-20+ |
InChI Key |
LFWYEOAFEYYRNZ-LKUDQCMESA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















